molecular formula C12H8Br2S2 B1266539 4-Bromophenyl disulfide CAS No. 5335-84-2

4-Bromophenyl disulfide

Cat. No. B1266539
CAS RN: 5335-84-2
M. Wt: 376.1 g/mol
InChI Key: VZQVHIINDXJOQK-UHFFFAOYSA-N
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Description

4-Bromophenyl disulfide is an organic compound with the molecular formula C12H8Br2S2 and a molecular weight of 376.1 g/mol . It is also known by other names such as Bis (4-bromophenyl) disulfide, 1-Bromo-4- [ (4-bromophenyl)disulfanyl]benzene, and 1,2-bis (4-bromophenyl)disulfane .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl disulfide consists of two bromophenyl groups connected by a disulfide bond . The InChI string representation of the molecule is InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H . The Canonical SMILES representation is C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br .

Scientific Research Applications

Chemical Research

“4-Bromophenyl disulfide” is a chemical compound with the linear formula C12H8Br2S2 . It is used in chemical research, particularly in the synthesis of other complex compounds .

Biological Evaluation

In biological research, “4-Bromophenyl disulfide” has been used in the synthesis of novel compounds, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one . These compounds have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antimicrobial Activity

The synthesized compounds from “4-Bromophenyl disulfide” have been tested for their antimicrobial action against bacterial and fungal strains . They have shown effectiveness particularly against Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

These compounds have also been tested for their antioxidant activity . The results of these tests, along with in silico analysis, have revealed a promising potential for these compounds in the field of antioxidant research .

Toxicity Testing

The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of these compounds .

In Silico Studies

In silico studies have been performed on these compounds to predict their potential antimicrobial effect and toxicity . These studies are important in guiding the design and synthesis of new compounds .

Safety and Hazards

4-Bromophenyl disulfide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQVHIINDXJOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201513
Record name Bis(4-bromophenyl) disulfide
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Molecular Weight

376.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl disulfide

CAS RN

5335-84-2
Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name Bis(4-bromophenyl) disulfide
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Record name 4-BROMOPHENYL DISULFIDE
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Record name Bis(4-bromophenyl) disulfide
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Synthesis routes and methods

Procedure details

4-Bromobenzene thiol (25.0 g, 132 mmol) and methanol (250 mL, Fisher Scientific) were added to a 500 mL round bottom flask containing a Teflon coated stir bar. Excess elemental iodine (36 g, 140 mmol) was added in 2 g portions directly to the rapidly stirred thiol solution, precipitating the disulfide. The reaction was complete when the dark color of iodine persisted. The reaction mixture was added to 250 mL of water, which was then carefully neutralized with solid sodium bicarbonate then with sodium bisulfite, to neutralize any remaining I2. The resulting slurry was then extracted three times with 50 mL of methylene chloride; the organic layers were combined, dried over magnesium sulfate, and filtered. Removal of the solvent on a rotary evaporator revealed a light yellow solid, crude 4-bromophenyl disulfide (24.5 g, 98.7%). The disulfide was recrystallized from boiling methanol then fused under vacuum to remove any remaining solvent.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromophenyl disulfide in polymer synthesis?

A: 4-Bromophenyl disulfide serves as a key monomer in the production of poly(phenylene sulfide) (PPS), a high-performance polymer known for its thermal stability and chemical resistance. [, ] Specifically, it acts as a precursor, undergoing polymerization reactions to form the PPS backbone. This is exemplified in the synthesis of high molecular weight PPS with a melting temperature above 250 °C. [] Furthermore, research has shown successful PPS synthesis from 4-Bromophenyl disulfide using sodium carbonate, zinc metal, or a combination of zinc and potassium iodide as catalysts. []

Q2: Can 4-Bromophenyl disulfide be used to synthesize other polymers besides PPS?

A: Yes, 4-Bromophenyl disulfide has shown promise in the synthesis of a broader range of poly(thioarylene)s. [] This is achieved through its reaction with various arenedithiols in the presence of a free radical initiator. [] This versatility opens up possibilities for tailoring polymer properties based on specific application requirements.

Q3: How does 4-Bromophenyl disulfide compare to other aryl disulfides in terms of reactivity?

A: Research suggests that the reactivity of 4-Bromophenyl disulfide is influenced by the halogen substituent. While 4-Bromophenyl disulfide effectively yields high molecular weight PPS under suitable conditions, [] its chlorinated counterpart, bis(4-chlorophenyl) disulfide, only produces low molecular weight polymers. [] Interestingly, bis(4-fluorophenyl) disulfide exhibits stability under similar reaction conditions. [] This highlights the impact of halogen substitution on reactivity in these systems.

Q4: Are there any examples of 4-Bromophenyl disulfide being used in non-polymer chemistry?

A: Yes, 4-Bromophenyl disulfide plays a crucial role in cleaving the mercury-mercury bond within a dimercury(I)-linked rhenium carbonyl complex. [] This oxidative cleavage, resulting in the formation of [Re7C(CO)21HgSC6H4Br]2-, demonstrates the compound's utility beyond polymer synthesis. [] This finding opens up avenues for exploring its potential in organometallic chemistry and related fields.

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